molecular formula C15H11N5S2 B4092489 2-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methylthio]benzothiazole

2-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methylthio]benzothiazole

Cat. No.: B4092489
M. Wt: 325.4 g/mol
InChI Key: GORGSMAIIJTXNC-UHFFFAOYSA-N
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Description

2-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methylthio]benzothiazole is a heterocyclic compound that features both a benzothiazole and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methylthio]benzothiazole typically involves the reaction of benzothiazole derivatives with tetrazole derivatives. One common method involves the nucleophilic substitution reaction where a benzothiazole thiol reacts with a halogenated tetrazole under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

the principles of green chemistry, such as using eco-friendly solvents and catalysts, are often applied to optimize the synthesis process for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methylthio]benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

2-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methylthio]benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methylthio]benzothiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with DNA . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)thio]ethan-1-one
  • N-[3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Uniqueness

2-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methylthio]benzothiazole is unique due to the presence of both benzothiazole and tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to similar compounds .

Properties

IUPAC Name

2-[(1-phenyltetrazol-5-yl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5S2/c1-2-6-11(7-3-1)20-14(17-18-19-20)10-21-15-16-12-8-4-5-9-13(12)22-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORGSMAIIJTXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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